GlcNAc-MurNAc-GlcNAc-MurNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

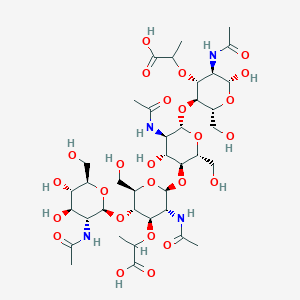

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is a complex carbohydrate derivative. It is composed of multiple sugar units linked together with acetylamino groups. Such compounds are often found in biological systems and can play significant roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” typically involves the stepwise addition of sugar units. Each step requires specific protecting groups to ensure the correct linkage formation. Common reagents include acetyl chloride for acetylation and various glycosyl donors and acceptors for glycosidic bond formation. Reaction conditions often involve the use of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex carbohydrates may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are used as building blocks for more complex molecules. They can also serve as intermediates in synthetic pathways.

Biology

In biological research, these compounds can be used to study cell wall biosynthesis in bacteria, as they are structurally similar to components of bacterial cell walls.

Medicine

In medicine, derivatives of such compounds can be used as antibiotics or as precursors for drug development.

Industry

In industry, these compounds can be used in the production of biodegradable materials and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of “O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” involves its interaction with specific enzymes and receptors in biological systems. The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The glycosidic bonds can be cleaved by glycosidases, releasing the sugar units for further metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Chitin: A polymer of N-acetylglucosamine, found in the exoskeletons of arthropods.

Peptidoglycan: A polymer consisting of sugars and amino acids, forming the cell wall of bacteria.

Hyaluronic Acid: A polymer of glucuronic acid and N-acetylglucosamine, found in connective tissues.

Uniqueness

“O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1–>4)-O-(N-acetyl-beta-muramosyl)-(1–>4)-O-2-(acetylamino)-” is unique due to its specific sequence of sugar units and the presence of multiple acetylamino groups. This structure can confer unique biochemical properties, such as specific binding affinities and reactivity.

Biological Activity

GlcNAc-MurNAc-GlcNAc-MurNAc, a compound consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units, is a critical component of bacterial peptidoglycan. This structure plays a significant role in the biological activity of various microorganisms, particularly in their interactions with host immune systems and their overall metabolism. This article reviews the biological activities associated with this compound, including its role in microbial physiology, immune response modulation, and potential therapeutic applications.

Structure and Composition

The compound this compound is composed of two repeating disaccharide units:

- N-acetylglucosamine (GlcNAc) : A sugar derivative that is crucial for the structural integrity of bacterial cell walls.

- N-acetylmuramic acid (MurNAc) : A unique sugar found in the peptidoglycan layer of bacterial cell walls that contributes to their rigidity.

This alternating structure is essential for maintaining the strength and stability of bacterial cell walls, making it a target for antimicrobial agents.

1. Cell Wall Integrity and Bacterial Growth

The peptidoglycan layer, primarily composed of GlcNAc and MurNAc, provides mechanical support to bacterial cells. Enzymes such as lysozymes hydrolyze this layer, leading to cell lysis. For instance, research indicates that lysozyme can cleave the bond between GlcNAc and MurNAc, resulting in the degradation of the bacterial cell wall .

2. Immune System Modulation

GlcNAc-MurNAc fragments act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host immune system. These fragments can activate Toll-like receptor 4 (TLR4), triggering an immune response. Studies have shown that gut microbiota-derived peptidoglycan fragments, including GlcNAc-MurNAc, can modulate immune responses by enhancing inflammation or promoting tolerance depending on their concentration and context .

3. Role in Bacterial Metabolism

Research has demonstrated that certain bacteria can utilize MurNAc as a carbon source, indicating its importance in metabolic pathways. For example, Mycobacterium tuberculosis can metabolize MurNAc to support its growth under specific conditions . The ability to recycle peptidoglycan components like GlcNAc and MurNAc is crucial for bacterial survival during nutrient-limited conditions .

Case Study 1: Lysozyme Activity

A study focused on Bacillus subtilis revealed that the exo-β-N-acetylmuramidase NamZ specifically hydrolyzes peptidoglycan substrates like para-nitrophenyl β-MurNAc. The deletion of the namZ gene led to an accumulation of specific cell wall fragments, highlighting the enzyme's role in cell wall turnover and recycling .

Case Study 2: Immune Response Activation

In a clinical setting, gut microbiota-derived GlcNAc-MurNAc fragments were shown to activate TLR4 signaling pathways in human cells. This activation was linked to an increase in pro-inflammatory cytokines, illustrating how microbial components can influence host immunity .

Research Findings

Properties

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)/t11?,12?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,35-,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGNIONPNSJNO-IKAUHERNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

974.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.